BenchChemオンラインストアへようこそ!

Galiellalactone

STAT3 selectivity STAT1/STAT5 off-target Triple-negative breast cancer

Galiellalactone is differentiated by its covalent binding mechanism—it selectively blocks STAT3 DNA binding via cysteine residues while preserving upstream tyrosine/serine phosphorylation, unlike Stattic or S3I-201. This phosphorylation-independent blockade makes it essential for STAT3 mechanistic studies and CRPC models (DU145, PC-3). However, native galiellalactone has limited oral bioavailability (aqueous solubility: 143 µM in PBS pH 7.4), necessitating GPA512-class prodrugs for oral in vivo dosing. Procure as a reference standard for medicinal chemistry campaigns, STAT3 selectivity profiling, or cell-based transcriptional blockade assays where JAK-independent readouts are required.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 133613-71-5
Cat. No. B1674401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaliellalactone
CAS133613-71-5
SynonymsGaliellalactone; 
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C2(C(=C1)C(=O)O3)O
InChIInChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3
InChIKeySOIISBQQYAGDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Galiellalactone CAS 133613-71-5: Procurement-Grade Overview of a Fungal-Derived STAT3 Inhibitor


Galiellalactone (CAS 133613-71-5), molecular formula C₁₁H₁₄O₃, is a fungal hexaketide metabolite originally isolated from cultures of Galiella rufa and related Sarcosomataceae species [1]. It functions as a direct inhibitor of the signal transducer and activator of transcription 3 (STAT3) signaling pathway, inhibiting IL-6-induced SEAP expression with IC₅₀ values ranging from 200 to 500 nM . Its mechanism involves covalent binding to cysteine residues in STAT3, thereby blocking the binding of phosphorylated STAT3 dimers to their DNA binding sites without inhibiting upstream tyrosine or serine phosphorylation of the STAT3 transcription factor [2].

Why Galiellalactone CAS 133613-71-5 Cannot Be Replaced by Generic STAT3 Inhibitors or In-Class Analogs


Substituting galiellalactone with a generic STAT3 inhibitor without empirical justification introduces significant scientific and procurement risk. The compound possesses a distinct, well-characterized covalent binding mechanism that selectively disrupts STAT3 DNA binding while bypassing the upstream phosphorylation cascade [1]. Furthermore, head-to-head analog development data reveal that even structurally similar galiellalactone derivatives exhibit divergent selectivity profiles [2], and native galiellalactone suffers from intrinsic oral bioavailability limitations—a factor that has driven the development of specific prodrug strategies rather than simple substitution [3]. These quantitative, target-specific, and ADME-related variables make direct interchange with in-class compounds or structurally related analogs unreliable without comparator-based validation.

Galiellalactone CAS 133613-71-5: Comparator-Based Quantitative Differentiation Evidence


STAT3 Selectivity Profile: Galiellalactone vs. Optimized Galiellalactone Analogs (SG-9 and SG-21)

Galiellalactone inhibits STAT1 in addition to STAT3, demonstrating measurable off-target effects [1]. In direct comparison, the optimized galiellalactone analogs SG-9 and SG-21 inhibited both constitutive and inducible STAT3 phosphorylation at tyrosine 705 more effectively than galiellalactone, while exhibiting no suppression of STAT1 or STAT5 phosphorylation, indicating superior STAT3 selectivity relative to the parent compound [2].

STAT3 selectivity STAT1/STAT5 off-target Triple-negative breast cancer

In Vivo Antitumor Efficacy: Galiellalactone vs. Its Own Prodrug GPA512 in DU145 Xenograft Model

Galiellalactone (administered via intraperitoneal injection) significantly suppressed DU145 xenograft tumor growth in nude mice, achieving a 42% reduction in tumor growth compared to vehicle control (P < 0.002) [1]. In a separate study evaluating the orally administered prodrug GPA512 (which is converted in vivo to galiellalactone), GPA512 treatment of DU145 xenograft-bearing mice resulted in a 33% reduction in tumor growth relative to untreated controls [2].

Prostate cancer xenograft Tumor growth inhibition In vivo efficacy

Oral Bioavailability Enhancement: Galiellalactone vs. GPA512 Prodrug Strategy

Initial preclinical ADME studies revealed that native galiellalactone has limited aqueous solubility (143 µM in PBS, pH 7.4) and poor oral plasma exposure [1]. The prodrug GPA512, developed specifically to address this limitation, demonstrated rapid oral absorption and conversion to the active parent compound galiellalactone with a tmax of 15 minutes. Critically, oral administration of GPA512 increased the plasma exposure (AUC) of the active parent compound galiellalactone by 20-fold compared to when galiellalactone itself was dosed orally .

Oral bioavailability Pharmacokinetics Prodrug conversion

Galiellalactone CAS 133613-71-5: Evidence-Backed Procurement and Application Scenarios


In Vitro STAT3 Signaling Inhibition Studies Requiring Covalent DNA-Binding Blockade Without Phosphorylation Interference

Galiellalactone is optimally applied in cell-based assays where the objective is to disrupt STAT3-mediated transcriptional activity via direct DNA-binding blockade rather than by inhibiting upstream JAK/STAT phosphorylation. The compound inhibits IL-6-induced SEAP expression with IC₅₀ values of 200–500 nM and covalently binds STAT3 cysteine residues to prevent DNA binding while leaving tyrosine and serine phosphorylation intact [1]. This distinct mechanism differentiates galiellalactone from phosphorylation-targeting STAT3 inhibitors such as Stattic or S3I-201.

Androgen-Insensitive Prostate Cancer (DU145/PC-3) In Vitro and Xenograft Studies

Galiellalactone demonstrates selective growth inhibition and apoptosis induction in androgen-insensitive, p-STAT3-positive prostate cancer cell lines (DU145, PC-3) while sparing androgen-sensitive, p-STAT3-negative LNCaP cells [1]. In vivo, intraperitoneal administration of galiellalactone yields a 42% reduction in DU145 xenograft tumor growth [2]. This p-STAT3-dependent selectivity makes galiellalactone a valuable tool compound for studying STAT3-driven castration-resistant prostate cancer (CRPC) biology.

Prodrug Development and Oral Bioavailability Optimization Research

Native galiellalactone exhibits limited oral plasma exposure (baseline) and aqueous solubility of 143 µM in PBS (pH 7.4), making it a suboptimal candidate for oral in vivo studies without formulation intervention [1]. This limitation has been directly addressed via the development of GPA512 and related tricyclic prodrugs, which achieve a 20-fold increase in oral plasma exposure of the active parent compound [2]. Researchers requiring oral dosing for galiellalactone-based studies should evaluate the GPA512 prodrug class rather than native galiellalactone.

Structure-Activity Relationship (SAR) and Analog Development Studies

Galiellalactone serves as the foundational pharmacophore for a growing class of STAT3-targeting analogs and prodrugs, including ether analogs, sulfonamide analogs, and biotinylated derivatives [1]. Direct comparator studies reveal that optimized analogs (e.g., SG-9, SG-21) can achieve superior STAT3 selectivity by eliminating STAT1/STAT5 cross-reactivity [2]. Procurement of native galiellalactone is essential as a reference standard and chemical starting point for medicinal chemistry campaigns targeting improved selectivity or bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galiellalactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.